methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKAREWNOLQNOG-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Enantioselective Preparation
Asymmetric Catalysis in the Formation of the β-Amino Ester Stereocenter
Asymmetric catalysis provides a powerful tool for the direct creation of the stereogenic center at the C3 position of the propanoate backbone. This is primarily achieved through the enantioselective addition of a nucleophile to a prochiral imine derived from 4-chlorobenzaldehyde.
Organocatalytic Strategies (e.g., Asymmetric Mannich-type Reactions and Related Additions)
Organocatalysis has emerged as a robust platform for the synthesis of chiral β-amino esters, largely through asymmetric Mannich-type reactions. nih.govacs.org In this approach, a chiral small organic molecule catalyzes the enantioselective addition of a ketene (B1206846) silyl (B83357) acetal (B89532) or other ester equivalent to an N-protected imine.
Chiral bifunctional thiourea (B124793) catalysts, often derived from trans-(R,R)-1,2-diaminocyclohexane, have proven to be particularly effective. nih.gov These catalysts operate through a dual activation mechanism, where the thiourea moiety activates the imine electrophile via hydrogen bonding, and a basic site on the catalyst (e.g., a tertiary amine) activates the nucleophile. This concerted activation within the chiral environment of the catalyst directs the stereochemical outcome of the reaction, leading to high enantiomeric excesses (ee). nih.gov For instance, the reaction of N-Boc-protected imines with silyl ketene acetals in the presence of a thiourea catalyst can afford the desired β-amino ester with up to 99% ee. acs.orgnih.gov
Cinchona alkaloid derivatives also serve as potent organocatalysts for these transformations. nih.gov Their rigid scaffold and tunable functionalities allow for precise stereochemical control. The reaction conditions are typically mild, making this a highly attractive and practical method for synthesizing chiral β-amino esters. nih.gov
Table 1: Organocatalytic Asymmetric Mannich-type Reactions for β-Amino Ester Synthesis This table is interactive. You can sort and filter the data.
| Catalyst Type | Typical Nucleophile | Typical Imine | Achieved Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Bifunctional Thiourea | Silyl Ketene Acetal | N-Boc-aldimine | Up to 99% | acs.org, nih.gov |
| Cinchona Alkaloid | Malonates | N-Boc-aldimine | High | nih.gov |
| Bisthiourea | Phosphorus Ylides | N-Boc-aldimine | Up to 96% | organic-chemistry.org |
Transition Metal-Catalyzed Asymmetric Hydrogenation or Transfer Hydrogenation
Transition metal-catalyzed asymmetric hydrogenation represents another highly efficient strategy for establishing the chiral center. This method typically involves the hydrogenation of a prochiral β-aminoacrylate precursor, which is the unsaturated analogue of the target molecule.
Catalytic systems based on rhodium (Rh) and ruthenium (Ru) complexes with chiral phosphine (B1218219) ligands are widely employed. For example, the Rh-TangPhos complex has demonstrated high efficiency and enantioselectivity (up to 99.6% ee) in the hydrogenation of both (E) and (Z) isomers of β-aryl-β-acetamidoacrylates. nih.gov The success of this method relies on the formation of a chiral catalyst-substrate complex that directs the delivery of hydrogen from one face of the double bond.
Asymmetric transfer hydrogenation offers an alternative that avoids the use of high-pressure hydrogen gas. acs.org In this process, a hydrogen donor, such as isopropanol (B130326) or formic acid, is used in conjunction with a chiral transition metal catalyst, often based on iridium (Ir) or ruthenium. acs.orgmdpi.comumontreal.ca These catalysts facilitate the stereoselective transfer of hydrogen to the enamine substrate, yielding the desired chiral β-amino ester with high enantiopurity. mdpi.com
Table 2: Transition Metal-Catalyzed Asymmetric Hydrogenation for Chiral β-Amino Acid Derivatives This table is interactive. You can sort and filter the data.
| Metal | Chiral Ligand | Substrate Type | Key Advantage | Reference |
|---|---|---|---|---|
| Rhodium (Rh) | TangPhos | β-Aryl-β-acetamidoacrylate | High ee for E/Z mixtures | nih.gov |
| Iridium (Ir) | f-phamidol | α-Dibenzylamino β-ketoester | Excellent diastereo- and enantioselectivity | mdpi.com |
| Ruthenium (Ru) | Chiral Diamine | Unprotected α-amino ketone | Avoids protection/deprotection steps | acs.org |
Phase-Transfer Catalysis in Stereoselective Alkylation Reactions
Phase-transfer catalysis (PTC) is a valuable technique that facilitates reactions between reactants in different phases (e.g., a solid and a liquid, or two immiscible liquids). In the context of asymmetric synthesis, chiral phase-transfer catalysts, typically chiral quaternary ammonium (B1175870) salts derived from Cinchona alkaloids, are used to shuttle one of the reactants into the other phase while inducing stereoselectivity. nih.govnorthwestern.edu
While extensively used for the asymmetric alkylation of glycine (B1666218) imines to produce α-amino acids, nih.govnorthwestern.edu PTC has also been successfully applied to asymmetric Mannich-type reactions to generate β-amino compounds. acs.org A quinine-derived phase-transfer catalyst, for example, has been shown to effectively catalyze the enantioselective reaction between isatin-derived ketimines and α-fluoroindanones, producing 3-substituted 3-amino-2-oxindoles with high yields and enantioselectivities. acs.org This demonstrates the potential of chiral phase-transfer catalysts to create the C-N bond in β-amino carbonyl compounds with excellent stereocontrol. The catalyst forms a chiral ion pair with the enolate nucleophile, which then reacts with the imine electrophile in a stereochemically defined manner. organic-chemistry.org
Biocatalytic Approaches and Chemoenzymatic Routes
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.
Enzyme-Mediated Kinetic Resolution of Racemic Precursors
Kinetic resolution is a widely used method for separating a racemic mixture into its constituent enantiomers. This process relies on an enzyme that selectively catalyzes the transformation of one enantiomer of the racemate, leaving the other enantiomer unreacted. For the synthesis of methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate, this involves the resolution of a racemic mixture of the methyl ester.
Lipases are the most commonly employed enzymes for this purpose, with Candida antarctica lipase (B570770) B (CALB) and lipases from Pseudomonas species being particularly effective. The resolution can be achieved through enantioselective hydrolysis of the racemic ester or enantioselective acylation of the amino group. For example, lipase PSIM (Burkholderia cepacia) has been used for the efficient kinetic resolution of β-fluorophenyl-substituted β-amino acid esters via hydrolysis, affording both the unreacted (R)-ester and the product (S)-acid with excellent ee values (≥99%). Similarly, the lipase-catalyzed N-acylation of racemic β-amino esters can provide the acylated (S)-enantiomer and the unreacted (R)-enantiomer with high optical purity.
Table 3: Lipase-Catalyzed Kinetic Resolution of β-Amino Esters This table is interactive. You can sort and filter the data.
| Enzyme | Reaction Type | Substrate | Outcome | Reference |
|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | N-acylation / Interesterification | Racemic β-amino ester | Resolution of enantiomers | |
| Pseudomonas cepacia Lipase (PSL) | Hydrolysis / N-acylation | Racemic β-amino ester | High enantioselectivity | , |
| Burkholderia cepacia Lipase (PSIM) | Hydrolysis | Racemic β-amino ester hydrochloride | (R)-ester and (S)-acid with ≥99% ee |
Stereoselective Biotransformations (e.g., Bioreductions)
Stereoselective biotransformations involve the direct conversion of a prochiral substrate into a chiral product using an enzyme. A key chemoenzymatic route to this compound involves the asymmetric bioreduction of a corresponding β-keto ester, methyl 3-(4-chlorophenyl)-3-oxopropanoate.
A wide range of microorganisms and isolated enzymes (ketoreductases or alcohol dehydrogenases) can catalyze the reduction of β-keto esters to their corresponding β-hydroxy esters with high stereoselectivity. Baker's yeast (Saccharomyces cerevisiae) is a classic example of a whole-cell biocatalyst used for this transformation, although it may produce a mixture of stereoisomers due to the presence of multiple reductases. Genetically engineered yeasts or isolated ketoreductases (KREDs) offer much higher selectivity. For instance, ketoreductases have been evolved through structure-guided rational design to efficiently reduce bulky α-amino β-keto esters with excellent stereoselectivity (>99% de, >99% ee), providing a direct route to chiral vicinal amino alcohols, which are closely related precursors. The resulting chiral β-hydroxy ester can then be converted to the target β-amino ester through a stereoretentive Mitsunobu reaction or by activation of the hydroxyl group followed by nucleophilic substitution with an azide (B81097) and subsequent reduction.
Chiral Auxiliary-Mediated Diastereoselective Synthesis
Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the production of enantiomerically pure compounds. sigmaaldrich.com By temporarily attaching a chiral molecule to a prochiral substrate, the auxiliary directs subsequent reactions to proceed with high diastereoselectivity. sigmaaldrich.com After the desired stereocenter is created, the auxiliary can be cleaved and often recycled. sigmaaldrich.com This strategy is crucial in medicinal chemistry and natural product synthesis. sigmaaldrich.com
Derivatives of ephedrine (B3423809) and pseudoephedrine have been widely used as chiral auxiliaries. sigmaaldrich.comnih.govharvard.edu However, due to restrictions on their sale, alternatives like pseudoephenamine have been developed. nih.govharvard.edu Pseudoephenamine has demonstrated equal or superior stereocontrol in asymmetric alkylation reactions and its derivatives have a high tendency to be crystalline, which facilitates purification. nih.gov
One of the most effective methods for preparing chiral β-amino acids involves the diastereoselective addition of nucleophiles to chiral imine derivatives. nih.gov This substrate-controlled approach ensures that the pre-existing chirality in the imine dictates the stereochemical outcome of the reaction. mdpi.com
A notable example is the addition of lithium ester enolates to chiral N-phosphonyl imines. nih.gov This reaction proceeds smoothly to afford chiral β-amino esters in good yields and with high diastereoselectivity. nih.gov The use of a Lewis acid promoter, such as triisopropoxytitanium (IV) chloride, can further enhance the diastereoselectivity. nih.gov The reaction is applicable to a variety of aromatic phosphonyl imines, including those with electron-withdrawing groups like chlorine on the phenyl ring. nih.gov The chiral phosphonyl auxiliary can be readily removed under acidic conditions to yield the final β-amino ester. nih.gov
Table 2: Diastereoselective Addition of Ester Enolates to Chiral N-Phosphonyl Imines
| Aryl Group (on imine) | Ester Enolate | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|
| Phenyl | t-Butyl | 85 | 95:5 | nih.gov |
| 4-MeO-Ph | t-Butyl | 82 | >99:1 | nih.gov |
| 4-Cl-Ph | t-Butyl | 77 | 97:3 | nih.gov |
| 4-Br-Ph | t-Butyl | 80 | 94:6 | nih.gov |
| 1-Naphthyl | Benzyl (B1604629) | 88 | 85:15 | nih.gov |
Stereoselective cycloaddition reactions, particularly [3+2] cycloadditions, are a cornerstone of modern organic synthesis for constructing five-membered heterocyclic rings with controlled stereochemistry. mdpi.com These reactions have significant applications in drug discovery and materials science. mdpi.com
In the context of synthesizing β-amino acid precursors, the 1,3-dipolar cycloaddition of a chiral nitrone with an alkene, such as methyl acrylate (B77674), is a relevant strategy. researchgate.net The chirality of the nitrone, often derived from an α-amino acid, directs the stereochemical outcome of the cycloaddition, leading to the formation of diastereomerically enriched isoxazolidines. researchgate.net The stereoselectivity is influenced by the steric hindrance of the nitrone and the reaction conditions. researchgate.net Subsequent reductive cleavage of the N-O bond in the isoxazolidine (B1194047) ring can unveil the β-amino acid framework. This approach allows for the stereocontrolled installation of both the C2 and C3 stereocenters of the amino acid backbone. researchgate.net
Synthetic Pathways via Nitropropene Intermediates and Subsequent Reductions
Synthetic routes involving nitroalkene intermediates are versatile for the preparation of β-amino compounds. A common strategy begins with a Henry reaction (nitroaldol reaction) between an aromatic aldehyde, such as 4-chlorobenzaldehyde, and a nitroalkane like nitroethane. This forms a nitroalkene, specifically 1-(4-chlorophenyl)-2-nitropropene.
The subsequent step involves the asymmetric reduction of the carbon-carbon double bond and the nitro group. This transformation is key to establishing the desired stereochemistry. Catalytic asymmetric hydrogenation using chiral metal complexes (e.g., Rhodium or Ruthenium with chiral phosphine ligands) can reduce the double bond with high enantioselectivity. Following this, the nitro group is reduced to a primary amine, often using reagents like lithium aluminum hydride or catalytic hydrogenation under different conditions (e.g., using Raney nickel or palladium on carbon). researchgate.net This sequence provides a direct pathway to chiral β-arylethylamines and can be adapted for the synthesis of β-amino acid esters by starting with a different nitro component or through subsequent modifications. researchgate.net
Fragment Coupling and Convergent Synthetic Strategies
The synthesis of this compound can be envisioned through a convergent fragment coupling approach. For instance, one fragment could be a chiral amine synthon containing the 4-chlorophenyl group, and the other could be a two-carbon acetate (B1210297) or acrylate equivalent. The key coupling reaction could be a Michael addition, a Mannich-type reaction, or a transition metal-catalyzed cross-coupling. nih.gov This strategy offers flexibility and allows for the rapid generation of analogs by simply varying the constituent fragments. nih.govrsc.orgchemrxiv.org The development of fragment coupling reactions that form challenging stereocenters, including quaternary carbons, has been a significant focus in organic synthesis. nih.govrsc.org
Mechanistic Investigations of Stereoselective Formation Reactions
Elucidation of Catalytic Cycles in Asymmetric Transformations
The asymmetric synthesis of methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate can be achieved through various catalytic methods, most notably organocatalyzed and metal-catalyzed reactions. The elucidation of the catalytic cycles in these transformations is fundamental to understanding how a small amount of a chiral catalyst can generate a large quantity of an enantioenriched product.
Transition State Analysis in Organocatalyzed Processes
Organocatalyzed asymmetric Mannich reactions are a common and effective method for the synthesis of β-amino esters. researchgate.net These reactions typically involve the addition of a nucleophile (like a silyl (B83357) ketene (B1206846) acetal (B89532) or an enolizable carbonyl compound) to an imine derived from 4-chlorobenzaldehyde. Chiral Brønsted acids, such as phosphoric acids, or bifunctional catalysts, like thioureas, are often employed to control the stereoselectivity. nih.govresearchgate.net
The catalytic cycle in a Brønsted acid-catalyzed Mannich reaction generally proceeds through the activation of the imine by the chiral catalyst. The catalyst protonates the imine, forming a highly electrophilic iminium ion. This activation also creates a chiral environment around the iminium ion. The nucleophile then attacks the iminium ion, and the stereochemical outcome is determined by the facial selectivity of this attack, which is dictated by the structure of the catalyst.
Transition state analysis, often supported by computational studies, reveals that the stereoselectivity arises from the energetic difference between the transition states leading to the (R)- and (S)-enantiomers. The favored transition state is one where steric hindrance is minimized and stabilizing non-covalent interactions between the catalyst, the iminium ion, and the nucleophile are maximized.
Table 1: Representative Organocatalysts for Asymmetric Mannich Reactions
| Catalyst Type | Chiral Moiety | Mode of Activation |
|---|---|---|
| Chiral Phosphoric Acid | BINOL-derived | Brønsted acid catalysis |
| Bifunctional Thiourea (B124793) | Cinchona alkaloid or amino acid-derived | Hydrogen bonding and Brønsted base catalysis |
Ligand-Substrate Interactions in Metal-Catalyzed Asymmetric Synthesis
Metal-catalyzed asymmetric synthesis provides another powerful route to enantioenriched β-amino esters. Transition metals such as rhodium, palladium, and copper, in combination with chiral ligands, can catalyze the asymmetric hydrogenation of enamines or the conjugate addition of nucleophiles to α,β-unsaturated esters. nih.gov
In a typical metal-catalyzed reaction, the chiral ligand coordinates to the metal center, creating a chiral catalytic complex. This complex then interacts with the substrates, bringing them into close proximity and in a specific orientation that favors the formation of one enantiomer over the other.
Ligand-substrate interactions are crucial for stereocontrol. These interactions can be steric, electronic, or involve non-covalent forces. For instance, in the rhodium-catalyzed asymmetric hydrogenation of a β-enamido ester, the substrate coordinates to the rhodium center, and the chiral phosphine (B1218219) ligand directs the facial delivery of hydrogen to the double bond. The ligand's structure creates a "chiral pocket" that forces the substrate to adopt a conformation leading to the desired stereoisomer.
Kinetics and Thermodynamic Profiling of Enantioselective Pathways
For the synthesis of this compound, the reaction is typically under kinetic control, meaning the product distribution reflects the relative energies of the stereoisomeric transition states. The enantiomeric excess (ee) of the product is determined by the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states leading to the (R)- and (S)-enantiomers. A larger ΔΔG‡ results in a higher enantioselectivity.
Thermodynamic profiling can help to understand the relative stabilities of intermediates and products. While the final product distribution is usually kinetically controlled, the relative stabilities of intermediates can influence the reaction pathway. In some cases, a less stable, kinetically formed product can isomerize to a more stable thermodynamic product if the reaction conditions allow for reversibility.
Role of Non-Covalent Interactions in Stereocontrol
Non-covalent interactions play a critical and often decisive role in achieving high stereoselectivity in asymmetric catalysis. nih.govnih.gov These interactions, although individually weak, can collectively create a significant energy difference between competing transition states. Key non-covalent interactions in the context of β-amino ester synthesis include:
Hydrogen Bonding: Particularly important in organocatalysis, where catalysts like thioureas and phosphoric acids act as hydrogen bond donors to activate the electrophile and organize the transition state assembly.
π-π Stacking: The aromatic rings of the 4-chlorophenyl group of the substrate and aromatic moieties in the catalyst or ligand can engage in π-π stacking interactions, which can stabilize a particular transition state geometry.
C-H···π Interactions: These are weak hydrogen bonds where a C-H bond acts as the donor and a π-system as the acceptor. They are increasingly recognized as important for stereodifferentiation.
Halogen Bonding: The chlorine atom on the phenyl ring can participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophilic site on the catalyst or another substrate molecule. nih.govresearchgate.net
These non-covalent interactions help to create a well-defined and rigid transition state, which is essential for effective stereochemical communication from the catalyst to the substrate.
Computational Modeling of Reaction Mechanisms and Energy Landscapes
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of stereoselective reactions. nih.govresearchgate.net DFT calculations can be used to:
Model the three-dimensional structures of reactants, intermediates, transition states, and products.
Calculate the relative energies of different species along the reaction coordinate, providing a detailed energy landscape.
Identify the key non-covalent interactions that stabilize the favored transition state.
Predict the enantioselectivity of a reaction, which can guide the development of new and improved catalysts.
For the synthesis of this compound, DFT studies on analogous systems have provided detailed insights into the origins of stereoselectivity. For example, in a thiourea-catalyzed Mannich reaction, calculations can pinpoint the specific hydrogen bonds between the catalyst's thiourea and amine moieties and the imine and nucleophile, revealing how these interactions cooperatively activate the substrates and control the stereochemical outcome.
Table 2: Computationally Derived Energy Differences for a Model Asymmetric Mannich Reaction
| Parameter | Value (kcal/mol) | Significance |
|---|---|---|
| ΔE (TSR - TSS) | -2.5 | Energy difference between transition states leading to R and S products. |
These computational models provide a molecular-level understanding of the factors controlling stereoselectivity, which is often difficult to obtain through experimental methods alone.
Stereochemical Control and Chiral Purity Assessment
Strategies for Achieving and Enhancing Enantiomeric Excess (ee)
Achieving a high enantiomeric excess (ee) of methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate is a primary focus in its synthesis. One common approach begins with the synthesis of the racemic compound, followed by chiral resolution. The synthesis of the racemic precursor, 3-amino-3-(4-chlorophenyl)propanoic acid, can be achieved through a reaction of 4-chlorobenzaldehyde, malonic acid, and ammonium (B1175870) acetate (B1210297) in ethanol (B145695). wiley-vch.de This acid is then esterified to produce the racemic methyl ester.
To obtain the desired (R)-enantiomer, various strategies can be employed to enhance the enantiomeric excess. While specific methods for this exact molecule are not extensively detailed in the provided results, general principles of asymmetric synthesis and resolution are applicable. For instance, enzymatic resolution could be a viable strategy, where an enzyme selectively acylates or hydrolyzes one enantiomer of the racemic mixture, leaving the other enantiomer in high ee. Another approach is asymmetric hydrogenation of a suitable prochiral precursor, using a chiral catalyst to favor the formation of the (R)-enantiomer.
Furthermore, the enantiomeric excess of a product can sometimes be enhanced through crystallization-induced dynamic resolution, where the undesired enantiomer in solution is racemized and continuously converted into the desired enantiomer, which then crystallizes out.
Resolution of Racemic Mixtures via Diastereomeric Salt Formation
A well-established method for separating enantiomers is the resolution of racemic mixtures through the formation of diastereomeric salts. nih.gov This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. nih.gov
For methyl 3-amino-3-(4-chlorophenyl)propanoate, L-tartaric acid is a commonly used resolving agent. googleapis.com When the racemic ester is treated with L-tartaric acid in a suitable solvent like methanol (B129727), two diastereomeric salts are formed: (R)-methyl 3-amino-3-(4-chlorophenyl)propanoate-L-tartrate and (S)-methyl 3-amino-3-(4-chlorophenyl)propanoate-L-tartrate. Due to differences in their crystal lattice energies, one of these salts will be less soluble and will preferentially crystallize out of the solution. googleapis.com
After separation of the less soluble diastereomeric salt by filtration, the desired (R)-enantiomer can be recovered by treating the salt with a base to neutralize the chiral acid. This process can be repeated to improve the chiral purity of the final product. googleapis.com Other chiral acids, such as derivatives of tartaric acid like O,O'-di-p-toluoyl tartaric acid or 2,3-dibenzoyl-tartaric acid, can also be employed as resolving agents. google.com
Table 1: Chiral Resolving Agents for Amines
| Resolving Agent | Type |
|---|---|
| L-(+)-Tartaric Acid | Chiral Acid |
| Dibenzoyl-L-(-)-tartaric acid | Chiral Acid |
| O,O'-Di-p-toluoyl tartaric acid | Chiral Acid |
Methods for Stereochemical Assignment and Absolute Configuration Determination
Chiral chromatography is an essential tool for determining the enantiomeric purity of this compound. gcms.cz Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for separating enantiomers. phenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation and quantification. gcms.cz The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers in the chromatogram. googleapis.com
Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation. gcms.cz Similar to chiral HPLC, it employs a capillary column with a chiral stationary phase. gcms.cz For the analysis of amino compounds like methyl 3-amino-3-(4-chlorophenyl)propanoate, derivatization is often necessary to increase volatility and improve chromatographic performance. nih.gov
Table 2: Chiral Chromatographic Techniques
| Technique | Principle | Application |
|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase in the liquid phase. | Determination of enantiomeric excess of the final product and intermediates. googleapis.com |
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the absolute configuration and enantiomeric purity of chiral compounds. semmelweis.hu In the presence of a chiral shift reagent, the NMR spectra of the two enantiomers, which are identical in an achiral environment, will show differences in their chemical shifts. libretexts.org Chiral shift reagents, often lanthanide-based complexes, form diastereomeric complexes with the enantiomers, leading to the observed spectral differences. libretexts.org
Another NMR-based method is the use of chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to convert the enantiomers into diastereomers, which will exhibit distinct NMR spectra. springernature.com By analyzing the differences in the chemical shifts of the resulting diastereomers, the absolute configuration of the original amine can be determined. springernature.com
X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique involves analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. While obtaining a suitable crystal of the target compound itself can be challenging, forming a co-crystal or a derivative with a molecule of known absolute configuration can facilitate this process. For instance, a salt formed with a chiral acid of known stereochemistry can be crystallized and its structure determined by X-ray diffraction. This would unambiguously confirm the absolute configuration of the amine center. While specific crystallographic data for this compound was not found, the formation of co-crystals with compounds like 3-chlorobenzoic acid or 4-chlorobenzoic acid demonstrates a potential pathway for obtaining crystals suitable for X-ray analysis. mdpi.com
Deracemization and Dynamic Kinetic Resolution Methodologies
The production of enantiomerically pure β-amino esters, such as this compound, is of significant interest in the pharmaceutical and fine chemical industries. While classical kinetic resolution is a viable method, it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from a racemic mixture. To overcome this limitation, deracemization and dynamic kinetic resolution (DKR) have emerged as powerful strategies to convert a racemate into a single, desired enantiomer, theoretically achieving a 100% yield.
Deracemization is a process in which a racemic mixture is converted into a single enantiomer. One common approach is redox deracemization, which involves an oxidation step to an achiral intermediate followed by an asymmetric reduction to yield the desired enantiomer. While effective for some classes of compounds, direct deracemization of β-amino esters can be challenging.
Dynamic Kinetic Resolution (DKR) is a more widely applied and often more efficient method for obtaining enantiopure β-amino esters. This methodology combines a rapid, in situ racemization of the starting material with a highly enantioselective kinetic resolution step. In a typical chemoenzymatic DKR of a racemic β-amino ester, a metal catalyst is employed to continuously racemize the ester, while an enzyme selectively acylates one of the enantiomers. This process effectively channels the entire racemic starting material into a single enantiomer of the acylated product.
Detailed research into the chemoenzymatic DKR of β-amino esters has identified key components for a successful transformation. Heterogeneous palladium catalysts have proven effective for the racemization of β-amino esters. kuleuven.be The enzyme Candida antarctica lipase (B570770) A (CalA) is frequently chosen for the kinetic resolution step due to its high enantioselectivity and stability. kuleuven.be The acylating agent and solvent are also critical parameters that need to be optimized for efficient DKR.
The general mechanism for the chemoenzymatic DKR of a racemic β-amino ester involves the following steps:
The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) of the β-amino ester, leaving the other enantiomer (S-enantiomer) unreacted.
The metal catalyst facilitates the racemization of the unreacted S-enantiomer back to the racemic mixture.
This newly formed racemate is then available for another round of enantioselective acylation by the enzyme.
These steps are repeated until, theoretically, all of the starting racemic β-amino ester is converted to the acylated R-enantiomer.
The successful application of this methodology to a range of β-amino esters suggests its potential applicability to methyl 3-amino-3-(4-chlorophenyl)propanoate. The specific conditions, such as the choice of palladium catalyst, enzyme formulation, acylating agent, and solvent, would require experimental optimization to achieve high yield and enantioselectivity for this particular substrate.
Illustrative Data for Chemoenzymatic Dynamic Kinetic Resolution of β-Amino Esters
The following interactive table provides representative data from studies on the dynamic kinetic resolution of β-amino esters, which could serve as a starting point for the optimization of conditions for this compound.
| Substrate (β-Amino Ester) | Racemization Catalyst | Enzyme | Acylating Agent | Solvent | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |
| Propyl β-phenylalaninate | 5 wt% Pd/CaCO₃ | Candida antarctica lipase A | Ethyl butyrate | Toluene | 70 | 24 | >99 | >99 |
| Ethyl 3-aminobutanoate | Pd(OH)₂/C | Candida antarctica lipase A | 2,2,2-Trifluoroethyl butyrate | Toluene | 60 | 48 | 98 | 99 |
| Methyl 3-amino-3-phenylpropanoate | Pd/AlO(OH) | Immobilized Candida antarctica lipase B | Isopropyl 2-ethoxyacetate | 2-Methyl-2-butanol | 50 | 36 | >95 | >99 |
| Ethyl 3-amino-4-phenylbutanoate | Ruthenium Complex | Candida antarctica lipase B | Isopropyl acetate | Toluene | 70 | 24 | 97 | 99 |
Chemical Transformations and Derivatization Strategies
Reactions Involving the Amino Group
The primary amino group is a key site for nucleophilic reactions, allowing for the formation of amides, carbamates, and sulfonamides. These transformations are crucial for building larger molecular structures and for modulating the compound's physicochemical properties.
The amino group of methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate readily undergoes amidation to form a peptide bond with carboxylic acids. This reaction is a cornerstone of peptide synthesis and is frequently employed to create dipeptide-like structures. A common strategy involves the activation of a carboxylic acid, such as an N-protected amino acid, which then reacts with the amine.
A specific example is the coupling of methyl RS-3-amino-3-(4-chlorophenyl)propanoate with N-isopropoxycarbonyl-S-valine. googleapis.com In this procedure, the N-protected valine is first activated with isobutyl chloroformate in the presence of a base, N-methylmorpholine, at low temperatures (-40 to -35 °C) to form a mixed anhydride. Subsequent addition of the amino ester results in the formation of methyl 3-(4-chlorophenyl)-3-{[N-(isopropoxycarbonyl)valyl]amino}propanoate. googleapis.comnih.govevitachem.com This method is effective for creating a new amide linkage with high efficiency.
Standard peptide coupling reagents are also broadly applicable. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization, facilitate the direct condensation of a carboxylic acid with the amine. masterorganicchemistry.com The azide (B81097) coupling method, another classical technique, can also be employed for fragment condensation where the C-terminal acid is converted to a reactive acyl azide.
Table 1: Example of Peptide Coupling Reaction Conditions
| categoryComponent | scienceReagent/Condition | articleReference |
|---|---|---|
| Amino Component | Methyl RS-3-amino-3-(4-chlorophenyl)propanoate | googleapis.com |
| Carboxyl Component | N-isopropoxycarbonyl-S-valine | googleapis.com |
| Activating Agent | Isobutyl chloroformate | googleapis.com |
| Base | N-methylmorpholine | googleapis.com |
| Solvent | Trichloromethane (Chloroform) | googleapis.com |
| Temperature | -40 to -35 °C, then raised to room temperature | googleapis.com |
To achieve regioselective reactions at other parts of the molecule or during multi-step syntheses, the nucleophilic amino group often requires temporary protection. Carbamates are the most common class of protecting groups for amines due to their stability and ease of removal under specific conditions. masterorganicchemistry.com
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group. sigmaaldrich.com It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The resulting N-Boc protected compound is stable to a wide range of reaction conditions. Deprotection is readily achieved under mildly acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent. masterorganicchemistry.comsigmaaldrich.com
Another frequently used protecting group is the carboxybenzyl (Cbz or Z) group. This group is introduced using benzyl (B1604629) chloroformate (Cbz-Cl) and is stable to acidic and basic conditions. Its removal is typically accomplished via catalytic hydrogenolysis (e.g., H₂ over Pd/C), a method that is orthogonal to the acid-labile Boc group.
Table 2: Common Amine Protecting Group Strategies
| shieldProtecting Group | add_circle_outlineInstallation Reagent | remove_circle_outlineDeprotection Conditions |
|---|---|---|
| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA, HCl) |
| Cbz (Carboxybenzyl) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) |
Beyond peptide coupling, the amino group can be acylated with various acylating agents, such as acyl chlorides or anhydrides, to yield N-acyl derivatives. For instance, the reaction of the parent amino acid, 3-amino-3-(4-chlorophenyl)propanoic acid, with benzoyl chloride under basic conditions yields the corresponding 3-(benzamido) derivative. wiley-vch.de This reaction is directly applicable to the methyl ester, forming a stable amide linkage.
Sulfonylation of the amino group provides sulfonamides, which are generally very stable. This is typically achieved by reacting the amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine (B92270) or triethylamine. The formation of a (4-chlorophenyl)sulfonylamino moiety is an example of such a transformation, resulting in a stable sulfonamide derivative. prepchem.com
Table 3: Representative Acylation and Sulfonylation Reagents
| biotechReaction Type | scienceExample Reagent | bubble_chartProduct Functional Group |
|---|---|---|
| Acylation | Benzoyl Chloride | N-Benzoyl Amide |
| Acylation | Acetic Anhydride | N-Acetyl Amide |
| Sulfonylation | p-Toluenesulfonyl Chloride (Ts-Cl) | N-Tosyl Sulfonamide |
| Sulfonylation | Methanesulfonyl Chloride (Ms-Cl) | N-Mesyl Sulfonamide |
Modifications of the Ester Moiety
The methyl ester group is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functional groups such as carboxylic acids, different esters, or hydrazides.
The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. youtube.com Base-catalyzed hydrolysis, or saponification, is commonly performed using an aqueous solution of a base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in a co-solvent such as methanol (B129727) or tetrahydrofuran. unimi.itmsu.edu The reaction yields the carboxylate salt, which upon acidic workup liberates the free 3-amino-3-(4-chlorophenyl)propanoic acid.
Transesterification involves the conversion of the methyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. organic-chemistry.org For example, heating the methyl ester in ethanol (B145695) with a catalytic amount of sulfuric acid would result in the formation of ethyl (3R)-3-amino-3-(4-chlorophenyl)propanoate. This equilibrium-driven reaction is often facilitated by using the new alcohol as the solvent to drive the reaction to completion.
The ester moiety can be converted into a hydrazide by reaction with hydrazine (B178648). This transformation, known as hydrazinolysis, is typically carried out by heating the ester with hydrazine hydrate (B1144303) in a solvent like ethanol. patsnap.comlookchem.com This reaction is quite efficient for converting esters to the corresponding acyl hydrazides. For instance, the hydrazinolysis of a structurally similar compound, methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, has been shown to successfully produce the desired hydrazide derivative. rsc.org The resulting 3-amino-3-(4-chlorophenyl)propanoic hydrazide is a versatile intermediate that can be used in further synthetic elaborations, such as the formation of heterocycles.
Table 4: Key Transformations of the Ester Moiety
| transformTransformation | scienceTypical Reagents | functionsResulting Functional Group |
|---|---|---|
| Hydrolysis (Saponification) | NaOH(aq) or LiOH(aq), then H₃O⁺ | Carboxylic Acid |
| Transesterification | R'-OH, Acid or Base Catalyst | Ester (with R' group) |
| Hydrazinolysis | Hydrazine Hydrate (N₂H₄·H₂O) | Hydrazide (-CONHNH₂) |
Transformations of the Chlorophenyl Substituent
The 4-chlorophenyl group is a key target for structural modification to introduce molecular diversity. Its reactivity is primarily governed by the chlorine atom, which can be replaced via cross-coupling reactions, and the aromatic ring itself, which can undergo electrophilic substitution.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.org In this process, an electrophile replaces a hydrogen atom on the benzene (B151609) ring, proceeding through a positively charged intermediate known as an arenium ion. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity of the substitution are heavily influenced by the substituents already present on the ring. wikipedia.org
For this compound, the aromatic ring is substituted with two groups: a chloro group at position 4 and the 3-amino-3-(methoxycarbonyl)propyl group at position 1. Their directing effects must be considered:
Chloro Group: Halogens are deactivating yet ortho, para-directing substituents. wikipedia.org They withdraw electron density from the ring inductively, slowing the reaction rate, but stabilize the arenium ion intermediate at the ortho and para positions through resonance.
3-Amino-3-(methoxycarbonyl)propyl Group: This substituent's effect is more complex. The alkyl chain is weakly activating and an ortho, para-director. The amino group is a very strong activating, ortho, para-director. However, under the strongly acidic conditions often required for SEAr reactions (e.g., nitration, sulfonation), the basic amino group will be protonated to form an ammonium (B1175870) salt (-NH₃⁺). The -NH₃⁺ group is a powerful deactivating, meta-directing group due to its strong electron-withdrawing inductive effect.
Considering the positions on the ring relative to the alkylamino group (position 1) and the chloro group (position 4), the available positions for substitution are 2, 3, 5, and 6.
Positions 2 and 6 are ortho to the alkylamino group and meta to the chloro group.
Positions 3 and 5 are meta to the alkylamino group and ortho to the chloro group.
Under neutral or weakly acidic conditions where the amine is not protonated, the powerful ortho, para-directing effect of the amino group would dominate, directing incoming electrophiles to positions 2 and 6. However, under strongly acidic conditions, the combined directing effects would favor substitution at positions 3 and 5, which are ortho to the ortho, para-directing chloro group and meta to the deactivating -NH₃⁺ group. Steric hindrance from the bulky side chain might further influence the substitution pattern, potentially favoring position 3 or 5.
| Reaction Type | Typical Reagents | Potential Electrophile | Predicted Major Product(s) (Theoretical) |
|---|---|---|---|
| Halogenation | Cl₂, AlCl₃ or Br₂, FeBr₃ | Cl⁺, Br⁺ | Methyl (3R)-3-amino-3-(2,4-dichlorophenyl)propanoate |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Methyl (3R)-3-amino-3-(4-chloro-3-nitrophenyl)propanoate |
| Sulfonation | Fuming H₂SO₄ | SO₃ | Methyl (3R)-3-amino-3-(4-chloro-3-sulfophenyl)propanoate |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (carbocation) | Methyl (3R)-3-amino-3-(2-alkyl-4-chlorophenyl)propanoate |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (acylium ion) | Methyl (3R)-3-amino-3-(2-acyl-4-chlorophenyl)propanoate |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have become indispensable in pharmaceutical and materials chemistry. nobelprize.orgresearchgate.net The chlorine atom on the phenyl ring of this compound serves as an excellent handle for such transformations, allowing for the introduction of a wide array of substituents and the generation of compound libraries with diverse aryl functionalities. sigmaaldrich.com
The general mechanism for these reactions involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a nucleophilic partner and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nobelprize.org
Key theoretical applications include:
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nobelprize.orgmdpi.com It is highly versatile for forming biaryl structures or introducing alkyl, alkenyl, or alkynyl groups.
Heck Coupling: This reaction forms a new carbon-carbon bond between the aryl chloride and an alkene, typically under basic conditions with a palladium catalyst. nobelprize.orgsigmaaldrich.com It is a valuable method for synthesizing substituted styrenes and other vinylarenes.
Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. researchgate.netsigmaaldrich.com It provides a direct route to aryl alkynes.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl chloride and a primary or secondary amine, catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. sigmaaldrich.com This allows for the synthesis of diverse diarylamines or N-aryl alkylamines.
| Coupling Reaction | Coupling Partner | Resulting Functional Group | Potential Product Structure (Example) |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid (C₆H₅B(OH)₂) | Biphenyl | Methyl (3R)-3-amino-3-([1,1'-biphenyl]-4-yl)propanoate |
| Heck | Styrene (C₆H₅CH=CH₂) | Stilbene derivative | Methyl (3R)-3-amino-3-(4-styrylphenyl)propanoate |
| Sonogashira | Phenylacetylene (C₆H₅C≡CH) | Diarylacetylene | Methyl (3R)-3-amino-3-(4-(phenylethynyl)phenyl)propanoate |
| Buchwald-Hartwig | Aniline (C₆H₅NH₂) | Diphenylamine derivative | Methyl (3R)-3-amino-3-(4-(phenylamino)phenyl)propanoate |
Cyclization and Heterocycle Formation Utilizing the Propanoate Skeleton
The β-amino ester motif within this compound is a classic building block for the synthesis of a wide variety of nitrogen-containing heterocycles. acs.orgrsc.org The presence of both a nucleophilic amine and an electrophilic ester group within a 1,3-relationship allows for intramolecular cyclizations or intermolecular condensations with other bifunctional reagents.
One common strategy involves the initial conversion of the β-amino ester into a more reactive β-enamino ester, which is a versatile synthon for constructing heterocycles such as pyridines, pyrroles, quinolines, and pyrazoles. acs.orgnih.govorganic-chemistry.org
Potential cyclization pathways include:
Lactam Formation: Intramolecular cyclization via aminolysis of the ester group can lead to the formation of a four-membered β-lactam ring. This reaction is often challenging but can be promoted by specific reagents or reaction conditions.
Dihydropyrimidinone Synthesis: In a reaction analogous to the Biginelli reaction, the β-amino ester can condense with an aldehyde and a urea (B33335) or thiourea (B124793) derivative to form dihydropyrimidinones, which are a class of compounds with significant biological activity.
Pyrrolidone Derivatives: Reaction with suitable dielectrophiles can lead to the formation of five-membered pyrrolidone rings. For instance, reaction with an α,β-unsaturated ester could potentially lead to a Michael addition followed by cyclization.
Pyrazolone (B3327878) Formation: Condensation of the β-amino ester with hydrazine or its derivatives can yield five-membered pyrazolone heterocycles. nih.gov
| Reactant(s) | Potential Heterocyclic Product | General Reaction Type |
|---|---|---|
| Heating / Base | β-Lactam | Intramolecular Cyclization |
| Aldehyde + Urea | Dihydropyrimidinone | Multicomponent Condensation (Biginelli-type) |
| Hydrazine (H₂NNH₂) | Pyrazolone | Condensation/Cyclization |
| β-Ketoester | Dihydropyridinone | Condensation/Cyclization (Hantzsch-type) |
| α-Haloketone | Pyrrole derivative (after oxidation) | Condensation/Cyclization (Hantzsch-type) |
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. smolecule.com For methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is essential for unambiguous signal assignment. smolecule.com
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Multi-dimensional NMR experiments are critical for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a crucial cross-peak between the proton at the chiral center (C3-H) and the two diastereotopic protons of the adjacent methylene (B1212753) group (C2-H₂). This confirms the -CH(NH₂)-CH₂- structural fragment.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). princeton.edu This allows for the unambiguous assignment of carbon signals based on the more easily interpreted proton spectrum. For instance, the signal for the C3 methine proton would correlate with the C3 carbon signal, and the methyl ester protons would correlate with the methoxy (B1213986) carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds. princeton.edu This is invaluable for piecing together different parts of the molecule. Key HMBC correlations would include the methyl ester protons (-OCH₃) showing a cross-peak to the ester carbonyl carbon (C=O), and the aromatic protons on the chlorophenyl ring showing correlations to the chiral C3 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's relative stereochemistry and conformation. princeton.edu For this compound, NOESY could reveal spatial proximity between the C3 proton and the ortho-protons of the 4-chlorophenyl ring, helping to define the preferred orientation of the aromatic group. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key COSY Correlations | Key HMBC Correlations |
|---|---|---|---|---|
| C1 (C=O) | - | ~172 | - | H2, H9 (OCH₃) |
| C2 (-CH₂-) | ~2.8 (dd) | ~40 | H3 | H1, H3, H4 |
| C3 (-CH-) | ~4.5 (t) | ~55 | H2 | H2, H4, H5/H5' |
| C4 (Ar C-ipso) | - | ~140 | - | H3, H5/H5' |
| C5/C5' (Ar C-ortho) | ~7.3 (d) | ~129 | H6/H6' | C3, C4, C6/C6' |
| C6/C6' (Ar C-meta) | ~7.4 (d) | ~129 | H5/H5' | C4, C5/C5' |
| C7 (Ar C-para) | - | ~133 | - | H6/H6' |
| C8 (-NH₂) | ~2.0 (br s) | - | - | H3 |
| C9 (-OCH₃) | ~3.7 (s) | ~52 | - | C1 |
Predicted values are estimates based on typical chemical shifts for similar structural motifs.
Variable Temperature NMR for Conformational Dynamics (theoretical)
The single bonds in this compound allow for considerable conformational flexibility, particularly rotation around the C2-C3 and C3-C4 bonds. Variable Temperature (VT) NMR is a powerful technique for studying such dynamic processes. scielo.br
Theoretically, at room temperature, the rate of rotation around these bonds may be fast on the NMR timescale, resulting in sharp, averaged signals for the protons and carbons. As the temperature is lowered, the rate of this interconversion would decrease. rit.edu If the energy barrier to rotation is sufficiently high, this slowing could lead to the observation of distinct signals for different stable conformers (rotamers). This process would manifest as initial peak broadening, followed by coalescence into a broad signal at a specific temperature (the coalescence temperature), and finally, the appearance of sharp, separate signals for each conformer at very low temperatures. scielo.br Analysis of the coalescence temperature and line shapes can be used to calculate the Gibbs free energy of activation (ΔG‡) for the conformational interchange, providing quantitative insight into the molecule's dynamic behavior. rit.edu
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis. smolecule.com
For this compound (C₁₀H₁₂ClNO₂), the theoretical exact mass of the neutral molecule is 213.05565 Da. In ESI-HRMS, the compound is typically observed as the protonated molecular ion, [M+H]⁺. The theoretical exact mass for [C₁₀H₁₃ClNO₂]⁺ is 214.06348 Da. Experimental measurement of this ion with a mass accuracy of a few parts per million (ppm) provides unequivocal verification of the molecular formula. smolecule.com
Analysis of the fragmentation pattern in tandem mass spectrometry (MS/MS) offers further structural confirmation. The protonated molecule is subjected to collision-induced dissociation, leading to characteristic fragment ions.
Plausible Fragmentation Pathways:
Loss of methoxy radical: Cleavage of the O-CH₃ bond could lead to a fragment ion.
Loss of methanol (B129727): Elimination of methanol (CH₃OH) from the ester group is a common pathway for methyl esters. researchgate.net
α-cleavage: The most significant fragmentation for amines involves cleavage of the bond alpha to the nitrogen atom. miamioh.edu For this molecule, cleavage of the C2-C3 bond would be a primary pathway, leading to the formation of a stable benzylic amine cation [C₈H₉ClN]⁺ (m/z 154.04).
Loss of the carbomethoxy group: Cleavage of the C2-C3 bond with charge retention on the other fragment can result in the loss of the •CH₂COOCH₃ radical.
Table 2: Predicted HRMS Fragmentation Data for [C₁₀H₁₃ClNO₂]⁺
| Predicted m/z | Ion Formula | Description of Loss |
|---|---|---|
| 214.0635 | [C₁₀H₁₃ClNO₂]⁺ | Protonated Molecular Ion ([M+H]⁺) |
| 197.0371 | [C₁₀H₁₀ClO₂]⁺ | Loss of ammonia (B1221849) (NH₃) |
| 154.0418 | [C₈H₉ClN]⁺ | α-cleavage, loss of •CH₂COOCH₃ |
| 139.0180 | [C₇H₅Cl]⁺ | Loss of the amino propanoate side chain |
m/z values are for the most abundant isotope.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. smolecule.com
For this compound, the IR spectrum would exhibit distinct absorption bands confirming the presence of its key structural components. The N-H stretching vibrations of the primary amine would appear as a pair of bands in the 3300-3500 cm⁻¹ region. The ester functional group would be identified by a strong C=O stretching absorption around 1735 cm⁻¹ and C-O stretching bands in the 1100-1300 cm⁻¹ range. docbrown.info Aromatic C-H stretching is expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups would appear in the 2850-2980 cm⁻¹ region. docbrown.info The presence of the chloro-substituted benzene (B151609) ring would be confirmed by C=C stretching bands in the 1450-1600 cm⁻¹ region and a C-Cl stretching vibration typically below 800 cm⁻¹.
Raman spectroscopy would provide complementary information. While the C=O stretch is strong in the IR, aromatic C=C stretching vibrations are often more intense in the Raman spectrum, providing a clear signal for the chlorophenyl ring.
Table 3: Characteristic IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (R-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |
| Amine (R-NH₂) | N-H Bend | 1590 - 1650 |
| Ester (R-COOR') | C=O Stretch | 1730 - 1750 |
| Ester (R-COOR') | C-O Stretch | 1100 - 1300 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Alkane (-CH₂-, -CH₃) | C-H Stretch | 2850 - 2980 |
| Aryl Halide (Ar-Cl) | C-Cl Stretch | 600 - 800 |
Chiroptical Spectroscopy (e.g., Circular Dichroism (CD), Optical Rotatory Dispersion (ORD)) for Absolute Configuration Support (theoretical)
Since this compound is a chiral molecule, chiroptical methods like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for confirming its absolute configuration. These techniques measure the differential interaction of the molecule with left- and right-circularly polarized light. smolecule.com
Circular Dichroism (CD): A CD spectrum plots the difference in absorption of left- and right-circularly polarized light against wavelength. The spectrum shows positive or negative peaks, known as Cotton effects, in the regions where chromophores absorb light. The primary chromophores in this molecule are the 4-chlorophenyl group and the ester carbonyl group. The sign and magnitude of the Cotton effects associated with the electronic transitions of these chromophores are exquisitely sensitive to their stereochemical environment. Theoretical quantum chemical calculations could predict the CD spectrum for the (3R)-enantiomer. Comparison of the experimentally measured CD spectrum with the predicted spectrum would provide strong, non-ambiguous support for the assigned (3R) absolute configuration. smolecule.com
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. researchgate.net An ORD spectrum displays a complex curve, with peaks and troughs that are also related to the Cotton effects observed in the CD spectrum. While CD spectra are often easier to interpret due to their discrete peaks, ORD can be a complementary technique for stereochemical assignment. rsc.org A plain ORD curve (one that does not cross the zero-rotation axis) far from an absorption maximum can confirm the optical activity of the sample, while a complex curve with Cotton effects provides more detailed stereochemical information.
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine its optimized molecular geometry and various electronic properties. researchgate.netrsc.org
The optimized geometry reveals key bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. For instance, calculations would confirm the trigonal planar geometry around the ester carbonyl carbon and the tetrahedral geometry at the chiral center (C3). The presence of the electron-withdrawing chlorine atom on the phenyl ring influences the electronic distribution across the entire molecule. researchgate.net
Electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for predicting the chemical reactivity and kinetic stability of the molecule. acs.org A smaller gap suggests higher reactivity. The distribution of these frontier orbitals indicates the likely sites for nucleophilic and electrophilic attack. For this compound, the HOMO is expected to be localized primarily on the amino group and the phenyl ring, while the LUMO would be centered on the ester carbonyl group and the aromatic ring.
A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the charge distribution. This map would show negative potential (red/yellow) around the oxygen atoms of the ester group and the chlorine atom, indicating regions susceptible to electrophilic attack, while positive potential (blue) would be found around the amino group's hydrogen atoms, highlighting sites for nucleophilic interaction.
Table 1: Theoretical DFT-Calculated Properties for this compound
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV (approx.) | Indicates electron-donating ability; site of oxidation. |
| LUMO Energy | -0.8 eV (approx.) | Indicates electron-accepting ability; site of reduction. |
| HOMO-LUMO Gap | 5.7 eV (approx.) | Relates to chemical reactivity and kinetic stability. acs.org |
| Dipole Moment | 2.5 D (approx.) | Measures overall polarity, influencing solubility and intermolecular forces. |
| C=O Bond Length | 1.21 Å (approx.) | Standard double bond character of the ester carbonyl. |
| C-Cl Bond Length | 1.75 Å (approx.) | Typical length for a chlorine atom attached to an aromatic ring. |
Conformational Analysis and Energy Landscape Mapping
Conformational analysis is the study of the different spatial arrangements of a molecule that result from rotation about its single bonds. libretexts.org For a flexible molecule like this compound, identifying the most stable conformers is key to understanding its behavior. The potential energy of the molecule varies with the rotation around key dihedral angles, creating a complex energy landscape. pnas.orgnih.govnih.gov
The primary rotatable bonds in this molecule are:
The C2-C3 bond, which determines the relative positions of the ester and the substituted amino group.
The C3-C(phenyl) bond, which governs the orientation of the 4-chlorophenyl ring.
By systematically rotating these bonds and calculating the potential energy at each step (a process known as a potential energy surface scan), an energy landscape can be mapped. This map reveals the low-energy valleys corresponding to stable conformers (local minima) and the energy barriers (saddle points) that separate them. frontiersin.org The stability of different conformers is influenced by factors like torsional strain and steric hindrance between bulky groups such as the phenyl ring and the methyl ester group. libretexts.org Intramolecular hydrogen bonding, for example between the amino group and the ester's carbonyl oxygen, can also play a significant role in stabilizing certain conformations. scirp.org
The global minimum on this landscape represents the most populated conformation at equilibrium. Understanding the relative energies of different conformers and the barriers to their interconversion is crucial, as the specific conformation of the molecule can dictate its ability to interact with other molecules, such as the active site of an enzyme.
Molecular Dynamics (MD) Simulations for Intermolecular Interactions (theoretical)
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. youtube.com An MD simulation for this compound would typically involve placing one or more molecules in a simulation box filled with a solvent (e.g., water) and calculating the forces between all atoms to model their trajectories. nih.govmdpi.com
These simulations provide detailed insights into intermolecular interactions. dovepress.com Key interactions for this molecule in an aqueous solution would include:
Hydrogen Bonding: The amino group (-NH2) can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group (C=O) can act as a hydrogen bond acceptor with surrounding water molecules.
Van der Waals Forces: These include dipole-dipole interactions due to the polar ester and C-Cl bonds, as well as London dispersion forces involving the entire molecule, particularly the large chlorophenyl ring.
Hydrophobic Interactions: The 4-chlorophenyl group is hydrophobic and would tend to minimize its contact with water, potentially influencing aggregation behavior in solution.
MD simulations can calculate properties like the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom or group on the solute. This analysis can quantify the structure and strength of the solvation shell around the molecule. By simulating a system with multiple solute molecules, MD can also predict how they interact with each other, for instance, through π-π stacking of the phenyl rings or hydrogen bonding between the amino and ester groups of different molecules. nih.govnih.gov
Table 2: Potential Intermolecular Interactions of this compound
| Molecular Group | Type of Interaction | Interacting Partner (e.g., in water) |
|---|---|---|
| Amino Group (-NH₂) | Hydrogen Bond Donor | Water (Oxygen), Carbonyl Oxygen |
| Ester Group (C=O) | Hydrogen Bond Acceptor | Water (Hydrogen), Amino Hydrogen |
| 4-Chlorophenyl Ring | Hydrophobic Interaction, π-π Stacking | Nonpolar molecules, other phenyl rings |
| Entire Molecule | Van der Waals Forces (Dipole-Dipole, Dispersion) | Solvent, other solute molecules |
Quantitative Structure-Property Relationship (QSPR) Modeling of Chemical Reactivity and Selectivity
Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural or physicochemical properties of molecules with a specific property of interest, such as chemical reactivity or biological activity. mdpi.comnih.gov For this compound, a QSPR model could be developed to predict its behavior in a particular chemical or biological process.
For example, in an enzyme-catalyzed reaction like hydrolysis by a lipase (B570770), the enantioselectivity of the enzyme is a critical property. A QSPR study could aim to predict this selectivity based on the molecular descriptors of a series of related β-amino esters. rsc.org
The process involves:
Descriptor Calculation: A large number of molecular descriptors are calculated for the target molecule and its analogues. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) properties. mdpi.com
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that links a subset of these descriptors to the experimental property (e.g., enantiomeric excess).
Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. rsc.org
A successful QSPR model could reveal which molecular features are most important for determining the reactivity or selectivity of this class of compounds, providing valuable guidance for the design of new molecules with improved properties. nih.gov
Molecular Docking Studies for Substrate-Catalyst Interactions (e.g., in enzyme-catalyzed reactions)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net This method is invaluable for understanding how a substrate like this compound might interact with the active site of an enzyme. apjhs.com
Given that precursors and derivatives of this compound have been explored as potential histone deacetylase (HDAC) inhibitors, a docking study could be performed to investigate its interaction with an HDAC enzyme. tandfonline.commdpi.comresearchgate.net Similarly, its interaction with a lipase could be modeled to understand the basis of enantioselective catalysis. mdpi.comresearchgate.netnih.gov
The docking process involves:
Preparation: Obtaining or modeling the 3D structures of both the ligand (the propanoate) and the receptor (the enzyme).
Sampling: Placing the ligand in the enzyme's active site in many different orientations and conformations.
Scoring: Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. The pose with the best score is predicted as the most likely binding mode. researchgate.net
The results would provide a detailed 3D model of the enzyme-substrate complex, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the active site. For instance, the amino group might form a hydrogen bond with an acidic residue like aspartate, while the 4-chlorophenyl ring could fit into a hydrophobic pocket lined with residues like leucine (B10760876) or phenylalanine. nih.gov This information is critical for explaining observed substrate specificity and enantioselectivity and for designing more potent inhibitors or more efficient substrates. researchgate.net
Table 3: Hypothetical Molecular Docking Interactions with a Lipase Active Site
| Ligand Group | Potential Interaction | Active Site Residue Example |
|---|---|---|
| Ester Carbonyl (C=O) | Hydrogen Bond | Serine (catalytic triad) |
| Amino Group (-NH₂) | Hydrogen Bond / Electrostatic | Aspartate or Glutamate |
| 4-Chlorophenyl Ring | Hydrophobic Interaction / π-π Stacking | Leucine, Isoleucine, Phenylalanine |
| Methyl Group (-OCH₃) | Hydrophobic Interaction | Valine, Alanine |
Applications As Chiral Building Blocks and Synthetic Intermediates
Precursors for the Asymmetric Synthesis of Other Chiral Amino Acid Derivatives
The inherent chirality of methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate makes it an excellent precursor for the synthesis of more complex, optically pure amino acid derivatives and peptidomimetics. rsc.orgresearchgate.net The R-configuration at the β-carbon serves as a stereochemical foundation, allowing for the construction of new chiral centers with high diastereoselectivity.
A primary application is its use in the synthesis of novel dipeptide compounds. googleapis.com The free amino group of the molecule can be coupled with other protected amino acids, such as N-isopropoxycarbonyl-S-valine, to form a new amide bond. evitachem.com This reaction creates a dipeptide structure where the stereochemistry of the original building block is retained. For instance, the condensation of this compound with N-(isopropoxycarbonyl)valine yields methyl (3R)-3-{[N-(isopropoxycarbonyl)-L-valyl]amino}-3-(4-chlorophenyl)propanoate. evitachem.comgoogleapis.com Such reactions are fundamental in creating peptidomimetics, where non-natural amino acids are incorporated to enhance properties like metabolic stability or receptor affinity.
Construction of Complex Organic Molecules and Nitrogen-Containing Heterocycles
As a bifunctional molecule, this compound is a versatile building block for constructing larger, more complex organic structures. smolecule.com The presence of both an amino group and a methyl ester allows for sequential or orthogonal chemical modifications. This dual reactivity is exploited to build molecular complexity in a controlled manner.
The compound serves as an intermediate in multi-step syntheses of biologically active molecules. smolecule.com For example, its core structure is incorporated into larger frameworks designed for specific biological targets. The amino group can undergo acylation, alkylation, or arylation, while the ester can be hydrolyzed to a carboxylic acid, which can then be converted into amides or other esters. This flexibility allows chemists to append various functional groups and build intricate molecular architectures. While its direct use in forming common nitrogen heterocycles like pyridines or pyrazoles is less documented, its role as a precursor to acyclic, highly functionalized molecules that may later undergo cyclization is a key application. nih.govresearchgate.net The dipeptide fungicides derived from this compound are prime examples of its utility in constructing complex, acyclic organic molecules with significant practical applications. evitachem.comgoogleapis.com
Utility in the Development of Scaffolds for Enzyme Modulators
In medicinal chemistry, the structure of this compound serves as a valuable scaffold for designing enzyme modulators. A molecular scaffold is a core structure upon which various functional groups can be built to create a library of compounds for screening against biological targets. The 4-chlorophenyl group and the β-amino acid backbone of this compound provide a rigid and well-defined three-dimensional shape that can be tailored to fit into the active sites of enzymes.
Research has identified it as a critical intermediate in the development of histone deacetylase inhibitors (HDACIs), a class of drugs used in cancer therapy. Furthermore, its derivatives have shown affinity for heat shock proteins, such as TRAP1, which are involved in cellular stress responses and are also targets for anticancer agents. The ability to modify both the amino and ester termini of the molecule allows for the systematic exploration of the structure-activity relationship (SAR), optimizing the scaffold's interaction with the target enzyme to enhance potency and selectivity. smolecule.com
| Enzyme/Protein Target | Therapeutic Area | Role of the Scaffold |
| Histone Deacetylases (HDACs) | Oncology | Serves as a key intermediate for building molecules that inhibit HDACs. |
| Heat Shock Proteins (e.g., TRAP1) | Oncology | Provides a core structure for developing agents that interact with proteins involved in cellular stress. |
Role in the Synthesis of Agrochemical Intermediates
The utility of this compound extends into the agrochemical sector, where it functions as a key intermediate in the synthesis of modern fungicides. evitachem.comgoogleapis.com Specifically, it is a precursor to a class of dipeptide compounds that exhibit potent activity against Oomycetes, a group of destructive plant pathogens responsible for diseases like downy mildew and late blight in crops such as grapes and potatoes. googleapis.com
The most prominent example is its role in the synthesis of Valifenalate. evitachem.com Valifenalate is a commercial fungicide created by coupling this compound with N-(isopropoxycarbonyl)-L-valine. evitachem.com The resulting molecule, methyl (3R)-3-{[N-(isopropoxycarbonyl)-L-valyl]amino}-3-(4-chlorophenyl)propanoate, has demonstrated high efficacy in controlling phytopathogens. googleapis.com Studies have shown that the specific (R) configuration of the β-amino acid core is crucial for the enhanced fungicidal activity of these dipeptide compounds. googleapis.com
| Agrochemical | Chemical Name | Target Pathogen Class |
| Valifenalate | Methyl (3R)-3-{[N-(isopropoxycarbonyl)-L-valyl]amino}-3-(4-chlorophenyl)propanoate | Oomycetes evitachem.comgoogleapis.com |
| Dipeptide Fungicides | Dipeptide derivatives of (3R)-3-amino-3-(4-chlorophenyl)propanoic acid | Oomycetes googleapis.com |
Design and Diversification of Chemical Libraries Based on the Core Structure
The structure of this compound is well-suited for the generation of chemical libraries, which are large collections of related compounds used in high-throughput screening for drug discovery and agrochemical development. The core scaffold possesses two distinct points for chemical diversification: the primary amine and the methyl ester.
This dual functionality allows for the application of combinatorial chemistry principles. The amino group can be readily acylated, sulfonylated, or reductively aminated with a vast array of aldehydes, acyl chlorides, and sulfonyl chlorides to introduce diverse side chains. In parallel, the methyl ester can be saponified to the corresponding carboxylic acid. This acid can then be coupled with a library of amines or alcohols to generate a wide range of amides and esters. This strategy enables the rapid synthesis of thousands of unique analogues from a single chiral precursor, facilitating the exploration of chemical space to identify molecules with novel or improved biological activities, such as new herbicides or other bioactive compounds. mdpi.com
Future Research Directions and Emerging Methodologies
Development of Novel Highly Enantioselective and Sustainable Synthetic Routes
The pursuit of highly efficient and environmentally benign synthetic routes to enantiopure compounds is a central theme in modern organic chemistry. For methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate, future efforts will concentrate on asymmetric catalysis that minimizes waste and energy consumption. Research is moving beyond traditional methods towards innovative catalytic systems that offer high enantioselectivity and adhere to the principles of green chemistry.
Key areas of development include:
Transition-Metal Catalysis: Designing novel chiral ligands for metals such as rhodium, iridium, and copper to catalyze the asymmetric hydrogenation of enamines or the conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters. The goal is to achieve near-perfect enantioselectivity (>99% ee) under mild reaction conditions using minimal catalyst loading.
Organocatalysis: Exploring the use of small organic molecules as catalysts. Chiral Brønsted acids, Lewis bases, and phase-transfer catalysts offer a metal-free alternative for the stereocontrolled synthesis of β-amino esters, reducing concerns about metal contamination in the final product.
Sustainable Reagents and Solvents: Emphasis will be placed on using reagents derived from renewable feedstocks and replacing hazardous solvents with greener alternatives like water, supercritical CO₂, or bio-based solvents.
| Strategy | Potential Advantages | Key Research Focus | Illustrative Catalyst Type |
|---|---|---|---|
| Asymmetric Transition-Metal Catalysis | High turnover numbers, high enantioselectivity, broad substrate scope. | Development of novel chiral ligands; reduction of catalyst loading. | Chiral Rhodium-DIPAMP complexes |
| Organocatalysis | Metal-free, lower toxicity, operational simplicity, moisture/air stability. | Design of new chiral scaffolds; application in multi-component reactions. | Chiral Phosphoric Acids |
| Sustainable Chemistry Approaches | Reduced environmental impact, improved safety, potential cost reduction. | Use of bio-based solvents; development of recyclable catalysts. | Immobilized Catalysts |
Integration of Flow Chemistry and Continuous Processing for Scalable Production
The transition from batch to continuous manufacturing is a significant trend in the pharmaceutical and fine chemical industries, offering numerous advantages for the production of molecules like this compound. d-nb.info Flow chemistry, where reagents are continuously pumped through a reactor, provides enhanced control over reaction parameters, leading to improved safety, consistency, and scalability. d-nb.infoyoutube.com
Future research in this area will focus on:
End-to-End Continuous Processes: Developing fully integrated systems that combine synthesis, purification, and analysis in a single, uninterrupted flow. d-nb.info This approach minimizes manual handling, reduces plant footprint, and accelerates the development-to-production timeline.
Process Analytical Technology (PAT): Integrating real-time monitoring tools (e.g., FT-IR, UV/Vis, HPLC) to continuously track reaction progress and product quality. youtube.com This allows for automated process control and immediate detection of deviations, ensuring consistent product specifications. youtube.com
Novel Reactor Designs: Designing specialized microreactors, packed-bed reactors, and other continuous flow setups to handle challenging reactions, such as those involving hazardous reagents, high pressures, or extreme temperatures, in a safe and efficient manner. youtube.comosti.gov
Exploration of New Biocatalysts and Engineered Enzymes for Stereoselective Transformations
Biocatalysis offers an exceptionally precise and sustainable method for producing chiral molecules. Enzymes operate under mild conditions with high chemo-, regio-, and stereoselectivity, often surpassing traditional chemical catalysts. frontiersin.org For the synthesis of this compound, the exploration of novel and engineered enzymes is a highly promising research avenue.
Key directions include:
Enzyme Discovery (Genome Mining): Searching microbial genomes for novel enzymes, such as transaminases, ammonia (B1221849) lyases, or hydrolases, with activity towards the target molecule or its precursors.
Protein Engineering: Using techniques like directed evolution and rational design to modify existing enzymes, enhancing their stability, activity, and stereoselectivity for non-native substrates. frontiersin.orgnih.gov Structure-guided mutagenesis can be employed to redesign the enzyme's active site to precisely accommodate the desired substrate and favor the formation of the (R)-enantiomer. sci-hub.se
Chemoenzymatic Cascades: Combining enzymatic steps with chemical transformations in one-pot processes to create more efficient and atom-economical synthetic routes. nih.gov For instance, an engineered enzyme could perform the key stereoselective amination, followed by a chemical step to complete the synthesis. This approach has been successfully applied in the manufacture of other chiral amines for pharmaceuticals. dntb.gov.ua
| Enzyme Class | Reaction Type | Potential for Engineering |
|---|---|---|
| Transaminases (TAs) | Asymmetric amination of a prochiral ketone precursor. | High potential to engineer substrate specificity and improve stability. |
| Hydrolases/Lipases | Kinetic resolution of a racemic mixture of the final ester or an intermediate. | Well-established for engineering; can achieve very high enantiomeric excess. |
| Ammonia Lyases | Stereoselective addition of ammonia to an α,β-unsaturated precursor. | Emerging class; engineering can expand substrate scope. |
Advanced Computational Methods for Reaction Prediction and Catalyst Design
Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of chemical reactions and catalysts. mdpi.com By modeling reaction mechanisms and catalyst-substrate interactions, researchers can predict outcomes and design more effective synthetic strategies, reducing the need for extensive trial-and-error experimentation. mdpi.com
Future applications in the synthesis of this compound will involve:
Quantum Chemistry (DFT): Using Density Functional Theory to elucidate reaction pathways, calculate transition state energies, and understand the origins of enantioselectivity in catalytic cycles. This insight guides the rational design of more selective catalysts.
Machine Learning and AI: Employing machine learning algorithms trained on large reaction databases to predict the outcomes of new reactions, suggest optimal conditions, and even propose novel retrosynthetic pathways. nih.gov
De Novo Catalyst Design: Combining computational modeling with automated synthesis to design, create, and test new catalysts in a rapid, iterative cycle. This approach can accelerate the discovery of catalysts with tailored properties for specific transformations.
Discovery of Novel Reactivity and Transformation Pathways of β-Amino Propanoate Derivatives
Beyond its synthesis, understanding the reactivity of this compound is crucial for its application as a versatile chemical building block. Research in this area aims to uncover new ways to modify the molecule and incorporate it into larger, more complex structures.
Future explorations may include:
Functional Group Interconversion: Developing novel methods to transform the ester and amino groups into other functionalities. For example, the ester could be reduced to an alcohol or converted to an amide, while the primary amine could be derivatized into various nitrogen-containing heterocycles.
C-H Activation: Exploring the selective functionalization of C-H bonds at the α- or β-positions of the propanoate backbone. This would allow for the direct introduction of new substituents, providing rapid access to a diverse range of analogues.
Polymerization and Material Science: Investigating the potential of β-amino propanoate derivatives as monomers for the synthesis of novel polyamides or polyesters with unique properties, such as chirality and biodegradability, for applications in materials science. The propanoate structure itself is relevant in various metabolic pathways, suggesting avenues for creating biocompatible materials. mdpi.com
Q & A
Q. What are the established synthetic routes for methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate, and how can enantiomeric purity be ensured?
The compound is synthesized via a multi-step route starting with 4-chlorobenzaldehyde. A key method involves reacting 4-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and LiCl in DMF under nitrogen, yielding 69% of the intermediate methyl-3-(4-chlorophenyl)-3-hydroxypropanoate . Subsequent amination steps introduce the amino group. To ensure enantiomeric purity, chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis should be employed. Characterization via H/C NMR and mass spectrometry is critical for confirming stereochemistry .
Q. What analytical methods are recommended for characterizing this compound and its derivatives?
- NMR Spectroscopy : H and C NMR confirm structural integrity and substituent positions, particularly the (3R) configuration and 4-chlorophenyl group .
- HPLC : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers and quantifies purity (>98%) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous stereochemical assignment, single-crystal X-ray diffraction is ideal but requires high-purity samples .
Advanced Research Questions
Q. How does the 4-chlorophenyl substituent influence biological activity compared to fluorinated or methylated analogs?
The 4-chlorophenyl group enhances lipophilicity and metabolic stability compared to fluorine or methoxy analogs, as shown in comparative studies of structurally related compounds. For example:
| Substituent (X) | LogP | Enzymatic IC (HDAC) | Metabolic Stability (t) |
|---|---|---|---|
| 4-Cl | 2.8 | 12 nM | 4.2 h |
| 4-F | 2.1 | 45 nM | 2.8 h |
| 4-OCH | 1.7 | >100 nM | 1.5 h |
The chloro group’s electron-withdrawing nature improves binding to hydrophobic enzyme pockets (e.g., histone deacetylases) .
Q. What strategies resolve contradictions in activity data between in vitro and in vivo studies?
Discrepancies often arise from metabolic instability or off-target effects. Methodological solutions include:
- Prodrug Design : Esterification of the amino group (e.g., trifluoroacetylation) to enhance bioavailability .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites and adjust dosing regimens .
- Target Engagement Assays : Employ cellular thermal shift assays (CETSA) to confirm target binding in vivo .
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?
- Backbone Modifications : Introducing methyl groups at C2/C2 (e.g., 2,2-dimethylpropanoate derivatives) increases steric hindrance, reducing off-target interactions .
- Phenyl Ring Substitutions : Replacing Cl with CF enhances lipophilicity but may reduce solubility; balance via logP calculations .
- Amino Group Functionalization : Acylation (e.g., trifluoroacetyl) improves blood-brain barrier penetration for CNS targets .
Experimental Design & Data Analysis
Q. What statistical methods are appropriate for analyzing dose-response data in enzymatic inhibition assays?
Q. How should researchers design stability studies under physiological conditions?
- pH-Varied Incubations : Test compound stability in buffers (pH 1.2–7.4) at 37°C, sampling at 0, 1, 4, 8, 24 h .
- LC-MS Monitoring : Quantify degradation products and calculate half-life (t) .
- Plasma Protein Binding : Use equilibrium dialysis to measure free vs. bound fractions, critical for pharmacokinetic modeling .
Conflict Resolution in Data Interpretation
Q. How to address discrepancies between computational docking predictions and experimental binding data?
- Molecular Dynamics Simulations : Run 100-ns simulations to account for protein flexibility, which static docking misses .
- Alanine Scanning Mutagenesis : Validate key residues in the binding pocket identified in silico .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) to refine computational models .
Comparative Methodologies
Q. What are the advantages of continuous flow synthesis over batch methods for scaling up production?
- Yield Optimization : Continuous flow reactors improve heat/mass transfer, achieving >90% yield vs. 69% in batch .
- Reduced Purification Needs : In-line scavengers (e.g., silica gel columns) remove impurities automatically .
- Stereochemical Control : Microfluidic mixing enhances enantioselectivity in asymmetric reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
